Vedaclidine
Overview
Description
Vedaclidine, also known by its IUPAC name (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, is an experimental analgesic drug. It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors, being a potent and selective agonist for the M1 and M4 subtypes, and an antagonist at the M2, M3, and M5 subtypes . This compound is known for its potent analgesic properties, being over three times more effective than morphine .
Preparation Methods
The synthesis of Vedaclidine involves several steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,2,5-thiadiazole ring. This is typically achieved through the reaction of appropriate thioamides with nitriles under oxidative conditions.
Attachment of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where a butylthiol reacts with the thiadiazole ring.
Quinuclidine Ring Formation: The quinuclidine ring is synthesized separately and then attached to the thiadiazole ring through a series of condensation reactions.
Chemical Reactions Analysis
Vedaclidine undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring can be reduced to form various derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted quinuclidine derivatives .
Scientific Research Applications
Vedaclidine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic acetylcholine receptor ligands.
Biology: this compound is used to investigate the role of muscarinic receptors in various biological processes.
Medicine: It is being researched for its potential use in treating neuropathic pain and cancer pain relief.
Mechanism of Action
Vedaclidine exerts its effects by acting on muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, which are involved in modulating pain perception and cognitive functions. At the same time, it acts as an antagonist at the M2, M3, and M5 subtypes, which helps to mitigate side effects such as salivation and tremor . The molecular targets and pathways involved include the modulation of acetylcholine release and the inhibition of pain signaling pathways .
Comparison with Similar Compounds
Vedaclidine is unique in its dual agonist-antagonist activity at muscarinic receptors. Similar compounds include:
Aceclidine: A muscarinic agonist used to treat glaucoma.
Compared to these compounds, this compound’s unique combination of agonist and antagonist activities at different muscarinic receptor subtypes makes it particularly effective as an analgesic with fewer side effects .
Properties
IUPAC Name |
3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPXVURFDJHGI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275663 | |
Record name | Vedaclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141575-50-0 | |
Record name | Vedaclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vedaclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VEDACLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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